N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-17-8-2-4-12(17)10-18(11-13-5-3-9-21-13)15(19)14-6-7-16-20-14/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSITVCBUFYADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, biological effects, and potential applications based on available research.
Structural Characteristics
The compound features several key structural components:
- Isoxazole Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity.
- Pyrrole Derivative : The presence of a methyl group on the pyrrole nitrogen enhances solubility and bioactivity.
- Thiophene Moiety : This adds unique electronic properties that can influence biological interactions.
- Carboxamide Group : Known for enhancing biological activity and solubility.
The molecular formula is with a molecular weight of 299.36 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining isoxazole derivatives with thiophene and pyrrole precursors.
- Functional Group Modifications : Targeted modifications to enhance specific biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of isoxazole and thiophene have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes.
Anticancer Activity
Studies have reported that compounds containing isoxazole and thiophene moieties demonstrate anticancer properties by inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells, making this compound a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been observed to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Pyrrole Substitution : Methyl substitution on the pyrrole ring enhances bioactivity compared to unsubstituted analogs.
- Isoxazole Core : Variations in substituents on the isoxazole ring can modulate potency against specific biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrrole Derivatives | Contains pyrrole ring | Antimicrobial |
| Isoxazole-Based Antivirals | Isoxazole core | Antiviral |
| Thiophene-Carboxamides | Thiophene and amide groups | Anticancer |
Case Studies
-
Anticancer Activity in Cell Lines :
A study evaluated the cytotoxic effects of N-(thiophen-2-yldimethyl) derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast cancer cell lines MCF7 and MDA-MB231, suggesting potential for therapeutic application. -
Antimicrobial Efficacy :
A phenotypic screening of related compounds demonstrated that those containing both isoxazole and thiophene exhibited enhanced antimicrobial properties against resistant bacterial strains, indicating their potential as lead compounds in antibiotic development. -
Anti-inflammatory Assays :
In vitro assays showed that N-((1-methylpyrrol-2-yl)methyl)-N-(thiophen-2-yldimethyl)isoxazole derivatives significantly reduced TNF-alpha levels in stimulated macrophages, highlighting their anti-inflammatory potential.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, particularly as an antiviral and anticancer agent. Its structural features, including the isoxazole ring and thiophene moiety, contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds containing isoxazole and thiophene rings exhibit significant antiviral properties. For instance, derivatives of isoxazole have been shown to inhibit viral replication in various models:
| Compound | Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole Derivative A | HIV-1 | 0.02 | |
| Isoxazole Derivative B | HCV | 0.26 | |
| Isoxazole Derivative C | Herpes Simplex Virus | 0.35 |
These findings suggest that N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide may possess similar antiviral activities, warranting further investigation.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that certain isoxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Isoxazole Derivative D | Breast Cancer | 0.45 | Apoptosis induction |
| Isoxazole Derivative E | Lung Cancer | 0.30 | Cell cycle arrest |
The exact mechanisms of action for this compound in cancer therapy remain to be elucidated but could involve similar pathways as those observed in other isoxazole derivatives.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can help optimize its efficacy and selectivity for therapeutic targets. The presence of the pyrrole group, thiophene ring, and isoxazole structure plays a crucial role in its biological activity.
Key Structural Features:
- Pyrrole Ring: Known to enhance lipophilicity and cellular uptake.
- Thiophene Ring: Contributes to the compound's electron-donating properties, potentially increasing its reactivity with biological targets.
Case Study:
A recent study on a related compound demonstrated that modifications to the thiophene ring significantly affected antiviral potency:
| Modification | EC50 (µM) | Effect |
|---|---|---|
| Methyl Substitution on Thiophene | 0.15 | Increased potency |
| Fluoro Substitution on Thiophene | 0.25 | Decreased potency |
This case highlights the importance of specific substitutions on the thiophene ring in enhancing or diminishing the biological activity of compounds similar to this compound.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A. Isoxazole Carboxamides with Aromatic Substitutions
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide ()
- Structure : Features a 2-ethoxyphenyl group at position 3 of the isoxazole and a sulfonimidoyl-allyl group on the carboxamide.
- Application : Acts as a covalent inhibitor of the Chikungunya virus P2 cysteine protease.
- Key Difference : The target compound lacks the sulfonimidoyl group but includes pyrrole and thiophene substituents, which may alter binding specificity .
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-3-(2-naphthyl)-isoxazole-5-carboxamide (15) () Structure: Substituted with a naphthyl group and a glucopyranosyl moiety. Application: Glycosylation enhances solubility; yields (52%) suggest moderate synthetic accessibility. Comparison: The target compound’s pyrrole and thiophene groups may confer better membrane permeability compared to polar glucopyranosyl derivatives .
B. Thiazole Carboxamides
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (Dasatinib, ) Structure: Thiazole core with pyrimidine and piperazinyl substituents. Application: FDA-approved kinase inhibitor (Bcr-Abl, SRC). Key Difference: Thiazole vs. isoxazole rings influence electronic properties and target selectivity. Isoxazoles generally exhibit higher metabolic stability .
Q & A
Q. What are the common synthetic routes for this compound, and which reaction conditions are typically employed?
The compound is synthesized via multi-step protocols involving nucleophilic substitutions and cyclization reactions. A typical procedure involves:
- Condensation of isoxazole-5-carboxylic acid derivatives with substituted amines (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine) using coupling agents like DCC/DMAP .
- Base-mediated alkylation reactions (e.g., K₂CO₃ in DMF at room temperature) to introduce thiophene and pyrrole moieties .
- Purification via recrystallization from ethanol or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing its structure?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., thiophen-2-ylmethyl protons at δ 4.8–5.2 ppm and isoxazole C=O at ~160 ppm) .
- IR Spectroscopy : Identification of carbonyl stretches (1660–1680 cm⁻¹) and aromatic C-H bends .
- Mass Spectrometry (HRMS) : To validate molecular ion peaks and fragmentation patterns .
Q. What biological assays are commonly used to evaluate its activity?
- Enzyme Inhibition Assays : COX-1/2 inhibition studies using colorimetric methods (e.g., peroxidase activity measurement) .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?
- Solvent Screening : Replace DMF with acetonitrile or THF to reduce side reactions .
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature Control : Gradual heating (60–80°C) during cyclization minimizes decomposition .
Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results?
- DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Variable Temperature NMR : Resolve overlapping peaks by analyzing temperature-dependent conformational changes .
- 2D NMR (COSY, HSQC) : Confirm through-space and through-bond correlations for ambiguous protons .
Q. How can computational modeling predict the biological activity of derivatives?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID 5KIR) and calculate binding energies .
- QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories in GROMACS .
Q. What methodologies address challenges in X-ray crystallography for this compound?
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains and improve R-factors .
- Low-Resolution Data : Apply charge-flipping algorithms in SHELXE for ab initio phasing .
- Hydrogen Bond Analysis : Identify packing motifs (e.g., N-H···O=C interactions) using Mercury CSD .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Scaffold Modifications : Replace the isoxazole ring with 1,3,4-thiadiazole to enhance metabolic stability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the thiophene ring to boost COX-2 selectivity .
- Bioisosteric Replacement : Substitute the pyrrole methyl group with a trifluoromethyl group to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell line differences) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to ensure accurate potency measurements .
Q. What methods reconcile conflicting solubility data in different solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
